molecular formula C15H18N2O2 B13282648 1-cycloheptyl-1H-benzimidazole-5-carboxylic acid

1-cycloheptyl-1H-benzimidazole-5-carboxylic acid

Cat. No.: B13282648
M. Wt: 258.32 g/mol
InChI Key: RRDSXPQGOFYKPD-UHFFFAOYSA-N
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Description

1-cycloheptyl-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound that features a benzimidazole core fused with a cycloheptyl group and a carboxylic acid functional group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cycloheptyl-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. One efficient method is the HBTU-promoted one-pot synthesis, which allows for the conversion of carboxylic acids into benzimidazoles in high yields (80-99%) without the need for harsh acidic conditions .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs catalytic redox cycling and transition metal-catalyzed C-N coupling reactions. These methods are scalable and provide high yields, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-cycloheptyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and alkylating agents are employed under mild to moderate conditions.

Major Products

Scientific Research Applications

1-cycloheptyl-1H-benzimidazole-5-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with various molecular targets, including enzymes and receptors. The benzimidazole core mimics the structure of purines, allowing it to bind to nucleotide-binding sites on enzymes and disrupt their activity. This mechanism is crucial for its anticancer and antimicrobial activities .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-cycloheptylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C15H18N2O2/c18-15(19)11-7-8-14-13(9-11)16-10-17(14)12-5-3-1-2-4-6-12/h7-10,12H,1-6H2,(H,18,19)

InChI Key

RRDSXPQGOFYKPD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2C=NC3=C2C=CC(=C3)C(=O)O

Origin of Product

United States

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